N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone

Vue d'ensemble

Description

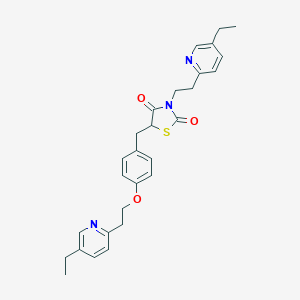

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone (CAS: 952188-00-0) is a structural analog and impurity of pioglitazone, a thiazolidinedione (TZD) class drug used to treat type 2 diabetes mellitus (T2DM) via peroxisome proliferator-activated receptor gamma (PPARγ) activation . Its molecular formula is C₂₈H₃₁N₃O₃S, with a molecular weight of 489.629 g/mol and a polar surface area (PSA) of 97.69 Ų . The compound features a pyridyl-ethyl substitution at the N-position of the pioglitazone backbone, altering its physicochemical properties compared to the parent drug. While pioglitazone is a therapeutic agent, this derivative is primarily documented as a synthesis byproduct or impurity in pharmaceutical formulations .

Mécanisme D'action

Target of Action

N-(Ethyl-(2-pyridyl-5-ethyl)) Pioglitazone, also known as N-[Ethyl-(2-pyridyl-5-ethyl) Pioglitazone(Pioglitazone Impurity), is an impurity of Pioglitazone . The primary target of Pioglitazone is the peroxisome proliferator-activated receptor gamma (PPAR-γ), a type of nuclear regulatory protein involved in transcription of various genes .

Mode of Action

As an impurity of Pioglitazone, this compound is likely to share a similar mode of action. Pioglitazone acts as an agonist at PPAR-γ, altering the transcription of a number of insulin responsive genes involved in the control of glucose and lipid metabolism .

Biochemical Pathways

The activation of PPAR-γ modulates the transcription of insulin-responsive genes involved in the control of glucose production, transport, and utilization. This, in turn, reduces blood glucose levels and improves the lipid profile .

Pharmacokinetics

It is extensively metabolized by hydroxylation and oxidation, and excreted in the bile .

Result of Action

The activation of PPAR-γ by Pioglitazone results in increased insulin sensitivity, decreased glucose production by the liver, and decreased triglyceride levels. These effects collectively lead to better control of blood glucose levels and improved lipid profiles .

Action Environment

The action of this compound, like Pioglitazone, can be influenced by various environmental factors. These include the presence of food, which can delay absorption, and the individual’s metabolic rate, which can affect the drug’s bioavailability and efficacy .

Activité Biologique

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone is a derivative of pioglitazone, a well-known thiazolidinedione (TZD) used primarily for the management of type 2 diabetes. This compound exhibits significant biological activity, particularly in enhancing insulin sensitivity and modulating glucose metabolism. This article explores its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

Overview of Pioglitazone and Its Derivatives

Pioglitazone acts as an agonist for peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. The introduction of ethyl and pyridyl groups in derivatives like this compound may enhance its pharmacological properties compared to the parent compound.

The primary mechanism by which this compound exerts its effects includes:

- PPAR-γ Activation : This activation leads to increased insulin sensitivity in peripheral tissues, particularly adipose tissue and muscle, facilitating better glucose uptake.

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways, which is crucial in the context of insulin resistance.

- Lipid Metabolism Regulation : It influences lipid profiles by reducing triglyceride levels and increasing HDL cholesterol.

In Vitro Studies

In vitro studies have demonstrated that this compound enhances insulin-stimulated lipogenesis in 3T3-L1 adipocytes, similar to pioglitazone but potentially with improved efficacy due to structural modifications. For instance, metabolites derived from pioglitazone have shown varied potency in enhancing lipogenesis, with some metabolites demonstrating superior activity compared to the parent compound .

Table 1: Comparison of Biological Activity

| Compound | Lipogenesis Enhancement (3T3-L1) | Insulin Sensitivity Improvement | Anti-inflammatory Activity |

|---|---|---|---|

| Pioglitazone | Moderate | Moderate | Yes |

| N-(Ethyl-(2-pyridyl-5-ethyl)) | High | High | Yes |

| Metabolite 6 (from pioglitazone) | Moderate | Moderate | Yes |

In Vivo Studies

In vivo studies using KKAy mice (a model for type 2 diabetes) have reported that this compound shows significant improvements in glucose tolerance tests compared to untreated controls. These findings suggest that this compound not only mimics but may also enhance the pharmacological profile of pioglitazone.

Case Study: Efficacy in Diabetic Models

A study involving a comparative analysis of various pioglitazone derivatives, including N-(Ethyl-(2-pyridyl-5-ethyl)), indicated that this derivative significantly reduced fasting blood glucose levels and improved insulin sensitivity indices over a treatment period of 12 weeks in diabetic mice .

Safety and Toxicology

Toxicological assessments have indicated that this compound exhibits a favorable safety profile. Subacute toxicity studies revealed no significant adverse effects at therapeutic doses, supporting its potential for clinical use .

Table 2: Toxicity Profile

| Parameter | N-(Ethyl-(2-pyridyl-5-ethyl)) | Pioglitazone |

|---|---|---|

| Acute Toxicity (LD50) | >2000 mg/kg | >2000 mg/kg |

| Chronic Toxicity | No significant findings | Mild liver enzyme elevation |

| Carcinogenicity | Not determined | Not determined |

Applications De Recherche Scientifique

Pharmacological Applications

N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone exhibits significant biological activity through its interaction with the peroxisome proliferator-activated receptor gamma (PPAR-γ), similar to pioglitazone itself. This interaction enhances insulin sensitivity in tissues such as adipose tissue, muscle, and liver, contributing to improved glucose uptake and regulation of blood sugar levels. The compound's unique ethyl substitution on the pyridine ring may enhance its bioavailability and efficacy compared to other thiazolidinediones.

Toxicological Studies

Research has focused on the potential toxicological effects of this compound, particularly its genotoxicity and cytotoxicity. These studies are critical for understanding the safety profile of this compound as an impurity in pharmaceutical formulations.

Genotoxicity and Cytotoxicity

- Studies have indicated that this compound may exhibit cytotoxic effects at certain concentrations. Evaluations have been conducted to determine its potential impact on cell viability and DNA integrity.

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through various chemical reactions, including the Darzens Condensation reaction. Analytical methods for detecting this compound in pharmaceutical preparations are essential for quality control and regulatory compliance.

Analytical Techniques

Analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to detect and quantify this compound in drug formulations.

Comparative Analysis with Other Compounds

This compound shares structural similarities with other thiazolidinediones, which have been studied for their pharmacological effects.

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Troglitazone | Thiazolidinedione | Withdrawn due to hepatotoxicity |

| Rosiglitazone | Thiazolidinedione | Selective PPAR-gamma agonist; cardiovascular risks |

| Metformin | Biguanide | Reduces hepatic glucose production; no weight gain |

Future Research Directions

Ongoing research may explore additional applications of this compound in metabolic disorders beyond diabetes, given its dual action on both PPAR-gamma and PPAR-alpha receptors.

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms through which pioglitazone exerts neuroprotective effects in traumatic brain injury (TBI) models?

- Methodological Answer : To investigate neuroprotection, use in vitro neuronal cultures and in vivo TBI rodent models. Assess mitochondrial bioenergetics via high-resolution respirometry (e.g., Seahorse XF Analyzer) to quantify oxygen consumption rates (OCR) under pioglitazone treatment. Pharmacological inhibition of PPAR-γ (e.g., GW9662) can validate PPAR-γ-independent pathways. Measure acute changes in ATP production and reactive oxygen species (ROS) levels within 6–24 hours post-treatment to capture fast-acting mitochondrial effects .

Q. How does pioglitazone influence cognitive function and dementia risk in diabetic patients?

- Methodological Answer : Conduct retrospective cohort studies using electronic health records (EHRs) to compare dementia incidence in type 2 diabetes (T2DM) patients treated with pioglitazone vs. metformin. Adjust for confounders (e.g., age, HbA1c, cardiovascular history) via Cox proportional hazards models. Validate findings with longitudinal neuropsychological assessments (e.g., MMSE, MoCA) to track cognitive decline and correlate with PPAR-γ activation markers in cerebrospinal fluid .

Q. What experimental approaches are used to assess pioglitazone’s effects on renal ischemia-reperfusion injury (RIRI)?

- Methodological Answer : Employ murine RIRI models with unilateral or bilateral renal artery clamping. Administer pioglitazone pre- or post-ischemia and measure serum creatinine, blood urea nitrogen (BUN), and renal histopathology (e.g., tubular necrosis scoring). Quantify oxidative stress via renal tissue glutathione (GSH) and malondialdehyde (MDA) assays. Use qPCR/Western blot to assess inflammatory markers (e.g., TNF-α, IL-6) and PPAR-γ expression .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on pioglitazone’s association with cancer risk (e.g., prostate, pancreatic, bladder)?

- Methodological Answer : Perform network pharmacology using DrugBank and STRING to map pioglitazone’s protein-protein interaction (PPI) networks. Validate cancer pathway enrichment (e.g., KEGG) via WebGestalt. Use cBioPortal to analyze genomic alterations (e.g., somatic mutations, copy-number variations) in cancer cohorts (e.g., TCGA). For bladder cancer, conduct nested case-control studies in T2DM populations, adjusting for cumulative dose, duration, and confounders (e.g., smoking) using time-dependent Cox models .

Q. What methodologies address discrepancies between observational studies and RCTs regarding pioglitazone’s cardiovascular mortality benefits?

- Methodological Answer : Apply causal inference frameworks (e.g., propensity score matching or inverse probability weighting) to observational data to emulate RCT conditions. Use meta-analytic approaches with random-effects models to pool hazard ratios (HRs) from studies like the PROactive trial and pan-European cohorts. Stratify by baseline cardiovascular risk and insulin resistance status to identify heterogeneity in treatment effects .

Q. How can researchers optimize translational studies for pioglitazone’s repurposing in nephrotic syndrome?

- Methodological Answer : Design proof-of-concept clinical trials with primary endpoints of proteinuria reduction (e.g., 24-hour urine protein excretion). Include insulin-resistant and non-diabetic subgroups. Use kidney biopsies to correlate PPAR-γ activation with podocyte injury markers (e.g., nephrin, podocin). Preclinical validation should employ Adriamycin-induced nephropathy models with urinary albumin/creatinine ratio (ACR) as a functional readout .

Q. What experimental designs are robust for evaluating pioglitazone’s combinatorial effects with other antidiabetic agents?

- Methodological Answer : Use factorial design trials to test pioglitazone combined with sulfonylureas (e.g., glimepiride) or DPP-4 inhibitors. Measure synergistic hypoglycemic effects via hyperinsulinemic-euglycemic clamps. In preclinical studies, compare hepatic glucose output (HGO) and insulin sensitivity in Zucker diabetic fatty (ZDF) rats. Validate transcriptional changes (e.g., GLUT4, adiponectin) via RNA-seq .

Q. How to investigate pioglitazone’s antidepressant potential in insulin-resistant patients with treatment-resistant depression?

- Methodological Answer : Conduct randomized, double-blind, placebo-controlled trials (RCTs) with adjunctive pioglitazone (30–45 mg/day). Stratify participants by HOMA-IR scores. Primary endpoints: Montgomery-Åsberg Depression Rating Scale (MADRS) changes. Secondary endpoints: fMRI-based connectivity changes in default mode network (DMN) and inflammatory biomarkers (e.g., CRP, IL-1β) .

Q. Data Contradiction Analysis

Q. How should researchers address paradoxical findings on pioglitazone’s dual role in cancer (risk vs. chemoprevention)?

- Methodological Answer : Leverage Mendelian randomization (MR) to assess genetic confounding in cancer risk associations. Use single-cell RNA-seq to profile tumor microenvironment (TME) changes in pioglitazone-treated vs. control models (e.g., pancreatic ductal adenocarcinoma). Compare PPAR-γ activation in tumor vs. stromal cells to elucidate context-dependent effects .

Q. What statistical approaches resolve heterogeneity in pioglitazone’s neurocognitive outcomes across preclinical models?

- Methodological Answer : Apply meta-regression to preclinical data, adjusting for variables like dosing regimen (acute vs. chronic), animal strain, and behavioral test type (e.g., Morris water maze vs. novel object recognition). Use machine learning (e.g., random forest) to identify predictors of efficacy, such as baseline neuroinflammation or mitochondrial dysfunction .

Comparaison Avec Des Composés Similaires

Structural Comparison

The structural differences between N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone and other TZDs are critical in determining pharmacological activity and safety profiles (Table 1).

| Compound | Key Structural Features | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|

| Pioglitazone | Thiazolidinedione core with benzylpyridine ethoxy group | 356.44 | 111025-46-8 |

| This compound | Ethyl-pyridyl substitution at N-position; additional pyridyl-ethyl chain | 489.63 | 952188-00-0 |

| Rosiglitazone | Thiazolidinedione core with benzylpyridine methoxy group | 357.43 | 122320-73-4 |

| Lobeglitazone | Pyrimidine moiety replaces pyridine in rosiglitazone; p-methoxyphenol substitution | 466.57 | 607723-33-1 |

| Troglitazone (Withdrawn) | Chromane ring system appended to TZD core | 441.54 | 97322-87-7 |

Table 1. Structural and molecular properties of this compound and related TZDs .

Pharmacological Activity

PPARγ Activation :

- Pioglitazone and rosiglitazone are full PPARγ agonists, enhancing insulin sensitivity. Lobeglitazone, a newer TZD, exhibits 12-fold higher PPARγ binding affinity than pioglitazone and rosiglitazone, translating to superior glycemic control at lower doses (EC₅₀: 0.018 µM vs. 0.30 µM for pioglitazone) .

- This compound lacks direct PPARγ activation data but shares structural motifs that may influence off-target interactions .

- Anti-Fibrotic Effects: Pioglitazone and other TZDs (e.g., troglitazone, rosiglitazone) demonstrate anti-fibrotic activity by modulating TGF-β signaling.

Neuroprotective Effects :

- Pioglitazone reduces Alzheimer’s disease (AD) risk (HR = 0.921 vs. glipizide) by attenuating neuroinflammation and amyloid-beta toxicity . Structural analogs like this compound may lack sufficient blood-brain barrier penetration due to increased molecular weight and polarity .

Propriétés

IUPAC Name |

5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-3-[2-(5-ethylpyridin-2-yl)ethyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31N3O3S/c1-3-20-5-9-23(29-18-20)13-15-31-27(32)26(35-28(31)33)17-22-7-11-25(12-8-22)34-16-14-24-10-6-21(4-2)19-30-24/h5-12,18-19,26H,3-4,13-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICSFXCWECATJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCN2C(=O)C(SC2=O)CC3=CC=C(C=C3)OCCC4=NC=C(C=C4)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952188-00-0 | |

| Record name | N-(Ethyl-(2-pyridyl-5-ethyl)) pioglitazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952188000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(ETHYL-(2-PYRIDYL-5-ETHYL)) PIOGLITAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0A40W8CWPF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.